N-benzyl-2-(4-bromophenoxy)-N-methylacetamide
Description
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom of an N-methylacetamide backbone and a 4-bromophenoxy substituent at the α-position. The bromine atom at the para position of the phenoxy group likely enhances lipophilicity and influences electronic properties, which may impact binding affinity and metabolic stability compared to non-halogenated or differently substituted analogs .
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-18(11-13-5-3-2-4-6-13)16(19)12-20-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHGEZACCFKHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenoxy)-N-methylacetamide typically involves the following steps:
Starting Materials: Benzylamine, 4-bromophenol, and methyl chloroacetate.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenoxy group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction allows the introduction of diverse substituents (e.g., amines, thiols, or alkoxides) at the para position of the phenoxy ring.
Key Reagents and Conditions
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Sodium azide | DMSO | 80°C | 2-(4-azidophenoxy)-derivative |
| Potassium thiolate | Acetonitrile | 60°C | 2-(4-thiophenoxy)-derivative |
| Sodium methoxide | Methanol | Reflux | 2-(4-methoxyphenoxy)-derivative |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by the departure of the bromide ion . Electron-withdrawing groups on the aromatic ring enhance reactivity in NAS.
Reduction Reactions
The acetamide moiety and bromophenoxy group can undergo reduction under controlled conditions:
Reduction Pathways
| Reducing Agent | Conditions | Major Product(s) |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | N-benzyl-N-methyl-2-(4-bromophenoxy)ethylamine |
| H₂/Pd-C | Ethanol, RT | Dehalogenated acetamide derivative |
Example :
Reduction with LiAlH₄ converts the acetamide group to a tertiary amine while retaining the bromophenoxy substituent .
Oxidation Reactions
The phenoxy group can undergo oxidation to form quinone-like structures or hydroxylated derivatives.
Oxidation Parameters
| Oxidizing Agent | Medium | Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄) | 2-(4-bromophenoxy)acetic acid |
| CrO₃ | Acetic acid | Oxidized acetamide derivatives |
Note : Oxidation of the methyl group in the acetamide moiety is sterically hindered, favoring phenoxy ring modification .
Hydrolysis of the Acetamide Group
The acetamide functionality can be hydrolyzed under acidic or basic conditions:
| Conditions | Reagent | Product |
|---|---|---|
| 6M HCl | Reflux, 12h | 2-(4-bromophenoxy)acetic acid |
| NaOH (aq.) | Ethanol, 80°C | Sodium salt of the carboxylic acid |
Kinetics : Hydrolysis rates depend on steric effects from the N-benzyl and N-methyl groups .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-substituted acetamide |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aminated acetamide derivative |
Case Study :
Suzuki coupling with phenylboronic acid yields 2-(4-phenylphenoxy)-N-benzyl-N-methylacetamide (yield: 72%) .
Comparative Reactivity Table
| Reaction Type | Substrate Site | Key Reagents | Yield Range |
|---|---|---|---|
| NAS | Bromophenoxy | NaN₃, KSCN | 45–78% |
| Reduction | Acetamide | LiAlH₄ | 60–85% |
| Oxidation | Phenoxy | KMnO₄ | 50–65% |
| Hydrolysis | Acetamide | HCl/NaOH | 70–90% |
Mechanistic and Structural Insights
Scientific Research Applications
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and materials science. Its structure allows it to be employed as an intermediate in synthesizing complex molecules, as a biological probe, and in drug development. The presence of the bromophenoxy group facilitates interactions with specific molecular targets, while the benzyl and methyl groups influence the compound’s overall activity and selectivity.
Chemistry
Synthesis of Complex Molecules this compound serves as a crucial intermediate in the synthesis of complex organic molecules. The preparation of this compound typically involves the use of benzylamine, 4-bromophenol, and methyl chloroacetate as starting materials. Industrial production methods involve similar synthetic routes but are conducted on a larger scale with optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions this compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
- Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of substituted derivatives with various functional groups.
Biology
Biological Probes This compound can be utilized as a probe to study biological processes involving bromophenoxy derivatives.
Medicine
Drug Development this compound is valuable in drug development. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds related in structure, have been synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain . These compounds have shown minimal inhibitory concentrations similar to the first-line drug isoniazid and exhibit selectivity for the bacillus with no significant change in the viability of Vero and HepG2 cells .
Industry
Materials Science This compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the benzyl and methyl groups can influence the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Halogen Position and Type: Bromine at the para position (as in the target compound) increases molecular weight and polarizability compared to fluorine (e.g., 4-F analog in ). This may enhance hydrophobic interactions in biological systems.
N-Substituent Variations :
- The N-benzyl group in the target compound and its analogs (e.g., ) contributes to π-π stacking interactions, whereas N-(4-methylphenyl) in introduces steric bulk that may limit solubility.
- The benzodioxolylmethyl group in adds a fused oxygenated ring system, enhancing hydrogen-bonding capacity compared to simple benzyl substituents.
Mass spectrometry (MS) data for related compounds (e.g., m/z 550.2–584.2 in ) aligns with expected molecular ion peaks for halogenated acetamides.
Biological Activity
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H18BrNO3
- Molecular Weight : 364.24 g/mol
The compound features a bromophenoxy group, which is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenoxy moiety may facilitate binding to these targets, potentially leading to alterations in enzyme activity and cellular signaling pathways. For instance, it has been suggested that this compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity. It has been studied for its potential effects against various microbial strains, contributing to the search for new antimicrobial agents amid rising resistance to existing drugs .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism may involve the inhibition of cancer cell growth through interference with critical signaling pathways. In vitro assays have demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structure-activity relationship studies indicate that modifications to the benzyl or bromophenoxy groups can significantly influence biological activity. For example, varying the substituents on the aromatic rings can enhance selectivity and potency against specific targets .
Case Study 1: Antimycobacterial Evaluation
In a study focused on tuberculosis treatment, derivatives of similar compounds were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations comparable to first-line treatments, highlighting the potential for developing new therapies based on structural analogs of this compound .
Case Study 2: Selectivity in Cancer Treatment
A recent investigation into the selectivity of N-benzyl derivatives for cancer cells demonstrated that certain structural modifications could enhance their accumulation in tumor tissues while minimizing effects on healthy cells. This selectivity is crucial for improving therapeutic outcomes in cancer treatment .
Data Table: Biological Activities Summary
Q & A
Q. What is the role of the N-methyl group in modulating the compound’s metabolic stability?
- Methodological Answer : The N-methyl group reduces amide bond hydrolysis by proteases. Compare half-lives in liver microsome assays (human vs. rat) with/without the methyl group. LC-MS/MS can track degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
